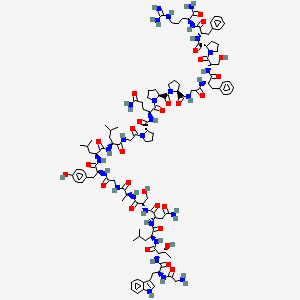
H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
M617 の合成には、ペプチド結合形成を介したガラニン (1-13) とブラジキニン (2-9)-アミドの組み合わせが含まれます。 合成経路は通常、固相ペプチド合成 (SPPS) を含み、これは固体樹脂に固定された成長中のペプチド鎖へのアミノ酸の逐次的な付加を可能にします . 反応条件には、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合形成を促進するためのカップリング試薬の使用が含まれます。 M617 の工業生産方法は、高純度と収率を確保するために、厳格な精製ステップを伴う大規模な SPPS を含む可能性があります .
化学反応の分析
M617 は、次の化学反応を含むさまざまな化学反応を起こします。
酸化: M617 は、特にメチオニン残基で酸化反応を起こし、スルホキシドとスルホンを生成する可能性があります。
還元: 還元反応は、メチオニン残基の酸化を逆転させるために使用できます。
置換: M617 は、構造活性相関を研究するために特定のアミノ酸が他のアミノ酸に置き換えられる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、酸化剤としての過酸化水素、還元剤としてのジチオスレイトールなどがあります. これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
M617 は、幅広い科学研究に用いられています。
化学: M617 は、ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: M617 は、神経細胞シグナル伝達やアポトーシスなど、さまざまな生物学的プロセスにおけるガラニン受容体の役割を調査するために使用されます.
医学: M617 は、神経細胞のアポトーシスを軽減することが示されており、クモ膜下出血などの神経疾患の治療における潜在的な治療効果があります.
科学的研究の応用
Structural Characteristics
- Molecular Formula : C112H161N29O28
- Molecular Weight : 2361.65 g/mol
- Solubility : Soluble in DMSO and water (up to 1 mg/ml) .
- Storage Conditions : Recommended storage at -20°C .
Biological Functions
M617 is a fragment of the neuropeptide galanin, which plays a crucial role in various physiological processes, including:
- Neurotransmission : Galanin is involved in modulating neurotransmitter release and can influence pain perception, mood regulation, and cognitive functions .
- Endocrine Regulation : It has been implicated in the regulation of hormone release, impacting metabolic processes .
- Cardiovascular Effects : Research suggests that galanin fragments may have cardioprotective effects, potentially influencing heart function during stress conditions .
Drug Development
M617 serves as a model compound for the development of drugs targeting galanin receptors. Its structure allows researchers to investigate receptor interactions and optimize ligand binding properties.
Supramolecular Chemistry
The peptide has been studied for its interactions with supramolecular systems like cucurbiturils, which can encapsulate peptides and proteins. This application is relevant for drug delivery systems and targeted therapies .
Therapeutic Potential
Studies have highlighted the potential of M617 in treating various conditions:
- Pain Management : Due to its role in neurotransmission, M617 may provide insights into developing analgesics that target specific pathways involved in pain perception.
- Neurological Disorders : Given its influence on mood and cognition, M617 might be explored for therapeutic strategies in conditions like depression or anxiety .
Case Study 1: Pain Modulation
A study demonstrated that M617 could modulate pain responses in animal models by interacting with galanin receptors. This finding supports the hypothesis that targeting galanin pathways could lead to novel pain relief strategies.
Case Study 2: Cardioprotection
Research involving cardiac stress models indicated that M617 administration resulted in improved heart function metrics during ischemic events. These findings suggest a protective role of galanin fragments in cardiovascular health.
作用機序
M617 は、ガラニン受容体 1 (GAL1) を選択的に活性化することにより効果を発揮します。 GAL1 に結合すると、M617 は細胞外シグナル調節キナーゼ (ERK) およびグリコーゲンシンターゼキナーゼ 3-ベータ (GSK-3β) 経路を含む、一連の細胞内シグナル伝達経路をトリガーします . この活性化は、アポトーシスや神経保護などのさまざまな細胞プロセスを調節します。 このメカニズムに関係する分子標的には、GAL1、ERK、GSK-3β、および Tat 相互作用タンパク質 60 (TIP60) が含まれます .
類似化合物との比較
M617 は、ガラニンとブラジキニンペプチドの両方の要素を組み合わせて、キメラ構造を持つため、ユニークです。 類似の化合物には次のものがあります。
M871: ガラニン受容体を標的とする別のキメラペプチドですが、受容体サブタイプの選択性が異なります.
ガラニン (1-13): ガラニン受容体を標的とするペプチドですが、ブラジキニン成分がありません。
ブラジキニン (2-9)-アミド: ブラジキニン受容体を標的とするペプチドですが、ガラニン成分がありません。 M617 のユニークさは、ガラニンとブラジキニンの両方の構造要素を組み込みながら、GAL1 を選択的に活性化できることです。これにより、明確な薬理学的プロファイルが得られます.
生物活性
H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 is a peptide with significant biological activity attributed to its unique amino acid composition. This peptide has been studied for various biological properties, including antioxidant, anti-inflammatory, and ACE-inhibitory activities. Understanding its biological activity can provide insights into potential therapeutic applications.
- Molecular Weight : 2361.68 g/mol
- CAS Registry Number : 860790-38-1
- Structure : The peptide consists of 20 amino acids, showcasing a sequence that includes hydrophobic and polar residues, which may influence its biological interactions.
1. Antioxidant Activity
Antioxidant peptides play a crucial role in protecting cells from oxidative stress. The ability of this compound to scavenge free radicals has been highlighted in several studies.
- Mechanism : The presence of aromatic amino acids such as tryptophan and tyrosine enhances the peptide's ability to donate protons to radical species, thereby neutralizing them.
- Case Studies : In vitro studies have shown that similar peptides derived from food sources exhibit significant DPPH and ABTS radical scavenging activities, suggesting that H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Qin-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 may possess comparable properties .
2. ACE-Inhibitory Activity
Angiotensin-converting enzyme (ACE) inhibitors are vital in managing hypertension. Peptides with ACE-inhibitory properties can help lower blood pressure by preventing the conversion of angiotensin I to angiotensin II.
- Research Findings : Studies indicate that peptides with specific sequences can effectively inhibit ACE activity. For instance, shorter peptides have been shown to bind more effectively to ACE due to their lower molecular weight, enhancing their inhibitory capacity .
| Peptide Sequence | IC50 (μg/mL) | Source |
|---|---|---|
| H-Gly-Trp-Thr... | TBD | Synthetic |
| Gly-Gly-Ser... | 0.073 | C. arietinum |
| Ile-Asn-Glu... | 0.20 | Bean protein hydrolysate |
3. Anti-inflammatory Activity
Inflammation is a critical factor in various chronic diseases. Peptides like H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Qin-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 may exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Mechanism : The peptide's structure allows it to interact with cell signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYBRARNTYCYOT-OTTBQUPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H161N29O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2361.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













